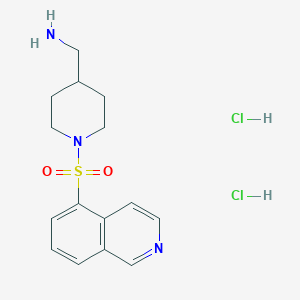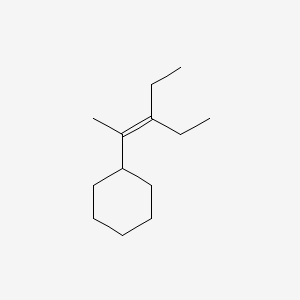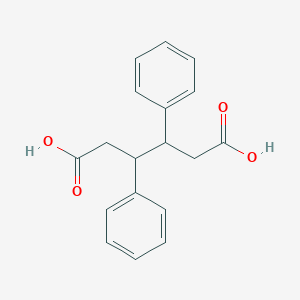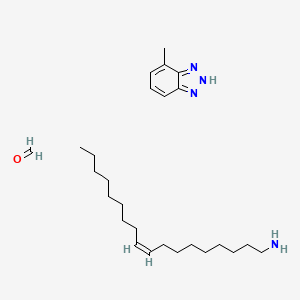
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-3-methyl-5-methylene-, acetate, (3aR,4S,6R,7R,7aS)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate is a complex organic compound with a unique structure This compound is known for its intricate molecular arrangement, which includes multiple chiral centers and a methano bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate typically involves multiple steps. The process begins with the preparation of the core structure, which is then functionalized to introduce the acetate group. Common reagents used in the synthesis include organometallic compounds, acids, and bases. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the overall yield. The use of catalysts is also common in industrial processes to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various hydrocarbons .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It has been shown to interact with various enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate is investigated for its potential therapeutic applications. It may have anti-inflammatory or analgesic properties, although more research is needed to confirm these effects .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular function and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-2-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate
- (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene-6-carboxaldehyde
Uniqueness
What sets (3aalpha,4alpha,6alpha,7alpha,7aalpha)-3a,4,5,6,7,7a-Hexahydro-3-methyl-5-methylene-4,7-methano-1H-inden-6-yl acetate apart from similar compounds is its specific arrangement of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
81836-13-7 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
[(1S,2R,6S,7R,8R)-3-methyl-9-methylidene-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate |
InChI |
InChI=1S/C14H18O2/c1-7-4-5-10-12-6-11(13(7)10)8(2)14(12)16-9(3)15/h4,10-14H,2,5-6H2,1,3H3/t10-,11-,12-,13-,14+/m1/s1 |
Clé InChI |
WVQDRUDZFCGZPH-KSTCHIGDSA-N |
SMILES isomérique |
CC1=CC[C@H]2[C@@H]1[C@@H]3C[C@H]2[C@H](C3=C)OC(=O)C |
SMILES canonique |
CC1=CCC2C1C3CC2C(C3=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)



![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)



![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
